![molecular formula C18H20N2O5S B2709239 Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 879908-11-9](/img/structure/B2709239.png)
Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure with a six-membered pyrimidine ring fused to a five-membered thiazine ring . It also has a dimethoxyphenyl group and a carboxylate group attached to the core structure.Scientific Research Applications
Synthesis and Chemical Reactions
Compounds similar to the one mentioned are often investigated for their synthetic routes and potential as intermediates in the preparation of more complex molecules. For instance, Kappe and Roschger (1989) explored reactions of Biginelli-compounds, providing insights into the methylation and acylation processes relevant to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others. This research underscores the compound's role in facilitating diverse chemical transformations, including the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles, hinting at its utility in synthesizing a wide range of heterocyclic compounds (Kappe & Roschger, 1989).
Antimicrobial Evaluation
Another dimension of research focuses on the biological activity of such compounds. Abdelghani et al. (2017) detailed the synthesis of new pyrimidines and condensed pyrimidines, evaluating their antimicrobial efficacy. This demonstrates the potential pharmaceutical applications of these compounds in developing new antibacterial and antifungal agents, offering a promising avenue for therapeutic innovation (Abdelghani, Said, Assy, & Hamid, 2017).
Advanced Material Synthesis
Compounds in this category also find applications in the synthesis of advanced materials. For example, the research into heteroanalogs of alloxazines by Nemeryuk et al. (1992) explored the oxidation properties and potential for redox reactions in similar thiazine derivatives. Such studies hint at the use of these compounds in creating novel materials with unique electronic or photonic properties, relevant to fields such as semiconductors, photovoltaics, or sensors (Nemeryuk et al., 1992).
Mechanism of Action
Target of Action
Many compounds containing the indole nucleus are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-6-5-11(23-2)9-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFUZBSFWGANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate |
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